3-hydroxyheptadecanoic Acid

描述

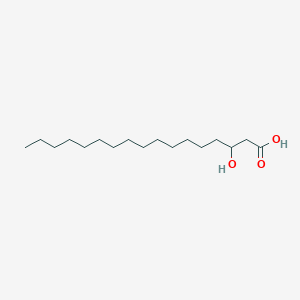

17-羟基十七烷酸是一种羟基化的脂肪酸,分子式为C17H34O3。它是多种革兰氏阴性细菌脂多糖的组成部分。 这种化合物因其存在于各种生物系统中及其在脂质代谢中的作用而引人注目 .

准备方法

合成路线和反应条件: 17-羟基十七烷酸可以通过十七烷酸的羟基化合成。该过程通常涉及使用特定的催化剂和受控的反应条件,以确保在第三个碳位置选择性地添加羟基。

工业生产方法: 在工业环境中,17-羟基十七烷酸的生产可能涉及生物技术方法,例如使用能够通过发酵过程生产该化合物的工程微生物。 这些方法旨在高效且可扩展,允许大规模生产该化合物 .

反应类型:

氧化: 17-羟基十七烷酸可以发生氧化反应,导致形成酮或羧酸。

还原: 该化合物可以还原形成十七烷酸。

取代: 在适当条件下,17-羟基十七烷酸中的羟基可以被其他官能团取代。

常用试剂和条件:

氧化剂: 高锰酸钾、三氧化铬。

还原剂: 氢化锂铝、硼氢化钠。

取代试剂: 卤化剂、磺化剂。

主要产品:

氧化: 形成3-酮十七烷酸。

还原: 形成十七烷酸。

科学研究应用

Biochemical Synthesis and Properties

3-Hydroxyheptadecanoic acid is a long-chain hydroxy fatty acid that can be synthesized through various methods, including microbial fermentation and chemical synthesis. Recent studies have highlighted green synthetic pathways to produce 3-HHA from renewable resources such as cellulose-derived levoglucosenone, achieving yields of 24% to 36% . The compound is characterized by its unique structure, which includes a hydroxyl group at the third carbon position of the heptadecanoic acid chain.

Diagnostic Biomarker

3-HHA serves as a significant biomarker in diagnosing certain metabolic disorders. For instance, the measurement of 3-hydroxy fatty acids in body fluids has been developed into diagnostic assays for conditions like long-chain and medium/short-chain mitochondrial L-3 hydroxyacyl-CoA dehydrogenase deficiencies (LCHAD and M/SCHAD) . These assays utilize gas chromatography-mass spectrometry (GC-MS) techniques to identify abnormal accumulations of 3-hydroxy fatty acids, aiding in the clinical management of these inherited metabolic disorders.

Therapeutic Potential

Research indicates that 3-HHA exhibits antifungal properties. Studies have shown that racemic mixtures of saturated 3-hydroxy fatty acids display antifungal activity against various molds and yeasts, with minimum inhibitory concentrations (MICs) ranging from 10 to 100 µg/ml . This suggests potential applications in developing antifungal agents or preservatives in food and pharmaceutical industries.

Agricultural Applications

Rhamnolipids (RLs), which can include derivatives of 3-hydroxy fatty acids like 3-HHA, have been identified as eco-friendly alternatives to conventional pesticides. They stimulate plant immune responses and enhance crop resilience against pathogens . The ability to synthesize these compounds from renewable resources positions them as sustainable options in agricultural practices.

Surfactants and Emulsifiers

Due to their surfactant properties, hydroxy fatty acids like 3-HHA are being explored for use in various industrial applications, including cosmetics and personal care products. Their biodegradability and biocompatibility make them appealing substitutes for synthetic surfactants .

Food Industry

In the food industry, hydroxy fatty acids are investigated for their potential health benefits, including anti-inflammatory properties. They may also serve as functional ingredients in dietary supplements due to their role in lipid metabolism .

Case Studies and Research Findings

作用机制

17-羟基十七烷酸的作用机制涉及其掺入脂质结构及其参与代谢途径。在细菌系统中,它是脂多糖的组成部分,有助于细菌细胞壁的结构完整性和免疫学特性。 该化合物还可以经历β-氧化,这是一种代谢过程,可分解脂肪酸以产生能量 .

类似化合物:

- 3-羟基辛酸

- 3-羟基十六烷酸

- 3-羟基十四烷酸

比较: 17-羟基十七烷酸由于其特定的链长和羟基化模式而独一无二。与3-羟基辛酸等短链羟基化脂肪酸相比,它具有不同的物理和化学性质,例如熔点和溶解度。 它在细菌脂多糖中的作用也使其与其他羟基化脂肪酸不同,使其成为微生物学和生物化学研究中令人感兴趣的化合物 .

相似化合物的比较

- 3-Hydroxy Octanoic Acid

- 3-Hydroxy Hexadecanoic Acid

- 3-Hydroxy Tetradecanoic Acid

Comparison: 3-Hydroxy Heptadecanoic Acid is unique due to its specific chain length and hydroxylation pattern. Compared to shorter-chain hydroxylated fatty acids like 3-Hydroxy Octanoic Acid, it has different physical and chemical properties, such as melting point and solubility. Its role in bacterial lipopolysaccharides also distinguishes it from other hydroxylated fatty acids, making it a compound of interest in microbiological and biochemical research .

生物活性

3-Hydroxyheptadecanoic acid (3-OH-17:0) is a hydroxylated fatty acid that has garnered attention for its potential biological activities and implications in various metabolic processes. This article delves into the biological activity of this compound, examining its metabolic pathways, physiological effects, and potential applications based on recent research findings.

This compound is characterized by a hydroxyl group at the third carbon of a heptadecanoic acid backbone. Its molecular formula is , and it has a molecular weight of 300.5 g/mol. The compound exists as a methyl ester, which is soluble in organic solvents such as ethanol and methanol .

Sources and Metabolism

This fatty acid is primarily found in certain bacterial species, particularly in the lipopolysaccharides (LPS) of Gram-negative bacteria . It can also be synthesized from odd-chain fatty acids through microbial fermentation processes. The metabolism of this compound involves its conversion to propionyl-CoA, which can enter the tricarboxylic acid (TCA) cycle, contributing to energy production .

1. Energy Metabolism

Research indicates that this compound may play a role in mitochondrial function and energy metabolism. It serves as a substrate for the synthesis of very-long-chain fatty acids (VLCFAs) and provides anaplerotic intermediates for the TCA cycle, which are crucial during metabolic stress or aging . In animal studies, it has been shown that odd-chain fatty acids like this compound are less preferred for β-oxidation compared to even-numbered fatty acids, suggesting a unique metabolic pathway that could be beneficial under certain physiological conditions .

2. Cardiovascular Health

Epidemiological studies have linked odd-chain fatty acids, including this compound, to reduced risks of cardiovascular disease (CVD) and type 2 diabetes (T2D). Increased concentrations of these fatty acids in plasma phospholipids correlate with lower incidences of these diseases across various populations . The hypothesis is that they may help modulate lipid profiles and improve metabolic health.

3. Antimicrobial Activity

There is evidence supporting the antimicrobial properties of this compound. It has been identified as part of the defense mechanisms employed by lactic acid bacteria against phytopathogens, potentially aiding in plant protection . The compound's ability to inhibit bacterial growth suggests its utility in agricultural applications as a biocontrol agent.

Case Study 1: Metabolic Tracking using Radiolabeled Fatty Acids

A study utilized radiolabeled 17-11C-heptadecanoic acid to assess fatty acid metabolism defects in subjects with known metabolic disorders. Results indicated that this tracer could effectively identify deficiencies in medium- and short-chain fatty acid oxidation, highlighting the relevance of heptadecanoic derivatives in clinical diagnostics .

Case Study 2: Dietary Impact on Fatty Acid Profiles

An investigation into dietary sources revealed that individuals consuming dairy products exhibited higher levels of odd-chain fatty acids, including this compound, compared to those on vegan diets. This suggests that dietary intake significantly influences bodily concentrations of these beneficial fatty acids and their associated health outcomes .

Research Findings Summary

属性

IUPAC Name |

3-hydroxyheptadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(18)15-17(19)20/h16,18H,2-15H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWZUXWSQLNHYIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70960607 | |

| Record name | 3-Hydroxyheptadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70960607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40165-89-7 | |

| Record name | 3-Hydroxyheptadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40165-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptadecanoic acid, 3-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040165897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxyheptadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70960607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 3-hydroxyheptadecanoic acid in bacterial lipopolysaccharides?

A1: this compound is a significant component of the lipid A moiety in lipopolysaccharides (LPS), which are found in the outer membrane of Gram-negative bacteria. [, , ] LPS, also known as endotoxin, plays a crucial role in bacterial structural integrity and elicits strong immune responses in mammals. The composition of fatty acids in lipid A, including this compound, can influence the overall potency and immunogenicity of the LPS molecule. []

Q2: How does the structure of LPS from different Bacteroides species differ in terms of this compound?

A2: Research indicates that while this compound is present in LPS across several Bacteroides species, its specific role can vary. For instance, in Bacteroides fragilis NCTC 9343, it participates in both ester and amide linkages within the LPS structure. [] This is in contrast to Bacteroides gingivalis strains, where this compound is primarily found in a branched form as a major component of the lipid portion. [] These structural variations can contribute to differences in the antigenic properties and the immune responses elicited by LPS from different Bacteroides species.

Q3: Are there any analytical techniques used to identify and characterize this compound in bacterial samples?

A3: Yes, gas chromatography coupled with mass spectrometry (GC-MS) is a commonly employed technique for identifying and quantifying fatty acids, including this compound, in bacterial samples. [, ] This method allows for the separation and identification of different fatty acids based on their retention times and mass-to-charge ratios.

Q4: Is there a link between the presence of this compound in marine bacteria and their taxonomy?

A4: Research suggests that the presence and abundance of specific fatty acids, including this compound, can be valuable chemotaxonomic markers for bacterial classification. [] For instance, the identification of this compound as a major hydroxyl fatty acid in the marine bacterium Rapidithrix thailandica contributed to its taxonomic placement within the family 'Flammeovirgaceae'. [] This highlights the relevance of analyzing fatty acid profiles, including this compound, for understanding bacterial diversity and evolutionary relationships.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。